Camphorquinone

Descripción general

Descripción

Camphorquinone (CQ) is a photochemical compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a strong odor, which is used as a dye and a photosensitizer in various processes. CQ is a relatively new compound and has been the subject of much research in recent years.

Aplicaciones Científicas De Investigación

Biomedical Applications :

- CQ is a widely used visible-light photoinitiator in biomedical applications. Its derivative, carboxylated-camphorquinone (CQCOOH), exhibits higher photoreactivity compared to CQ, and is used in the preparation of hydrogels with better mechanical properties and biocompatibility (Kamoun et al., 2016).

Dental Materials :

- CQ is a common photo-initiator in dental materials, but its cytotoxicity against human pulp fibroblasts (HPF) and the effects of co-initiators like 2-dimethylaminoethyl methacrylate (DMA) under visible light (VL) irradiation are noteworthy. CQ with VL irradiation increases radical production, while its cytotoxicity to HPF cells is less than other photo-initiators like 9-fluorenone (9F) despite higher radical production (Atsumi et al., 2004).

- CQ is used in resin composites and dentin bonding agents (DBA). It affects cytotoxicity, cell cycle, and apoptosis-related gene and protein expression in human dental pulp cells. Its toxicity is associated with ROS formation (Jeng et al., 2015).

- CQ's effects on pulp cells include cytotoxicity, cell cycle arrest, apoptosis, and prostaglandin E2 production. These effects are linked to ROS and 8-isoprostane production, ATM/Chk2/p53 signaling, and COX-2 and p21 expression (Chang et al., 2015).

Genotoxicity and Cytotoxicity :

- CQ, especially when combined with a reducing agent like N,N-dimethyl-p-toluidine (DMT) and VL irradiation, shows genotoxic and cytotoxic effects. Antioxidants like N-acetyl-L-cysteine (NAC), ascorbic acid, and alpha-tocopherol can mitigate these effects (Li et al., 2007).

- CQ increases free radical production and promotes nuclear translocation of NRF2 in oral keratinocytes, activating defense mechanisms against oxidative stress (Volk et al., 2016).

Therapeutic Effects :

- CQ exhibits antisenescence and cardioprotective properties, potentially reducing oxidative-stress-induced senescence via AMPK/SIRT1 and autophagy mechanisms (Maharajan & Cho, 2021).

Photo-initiating Systems :

- CQ, when covalently bonded to aromatic amines, enhances the rate of electron and proton transfer, improving the performance of photoinitiating systems used in dental applications (Ullrich et al., 2004).

Lipid Metabolism :

- CQ affects cell lipid metabolism at sub-toxic concentrations, altering the synthesis of neutral lipids and phospholipids, which may impact membrane integrity and permeability (Datar et al., 2005).

Mecanismo De Acción

Target of Action

Camphorquinone (CQ) primarily targets the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways . These pathways play a crucial role in cellular energy homeostasis and longevity, respectively .

Mode of Action

CQ interacts with its targets by activating the AMPK/SIRT1 pathways . This activation leads to a reduction in oxidative-stress-induced senescence, which is a state of irreversible cell cycle arrest . Furthermore, CQ also boosts autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .

Biochemical Pathways

The activation of AMPK/SIRT1 pathways by CQ leads to a cascade of downstream effects. It reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . Additionally, it decreases the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .

Pharmacokinetics

It is noted that cq fits all of the pharmacological parameters using the swissadme web tool , suggesting it has favorable ADME properties.

Result of Action

The activation of AMPK/SIRT1 pathways and autophagy by CQ results in the reduction of senescence and inflammation . This suggests that CQ possesses antisenescence and cardioprotective properties .

Action Environment

The action of CQ can be influenced by environmental factors such as light. CQ is a photoinitiator used in dental composites . It absorbs UV radiation in the region of 200-300nm due to the Π−Π * transition and visible light (400-500nm) due to the n, Π* transition of the α-dicarbonyl chromophore . This suggests that the efficacy and stability of CQ could be influenced by the light environment.

Direcciones Futuras

Camphorquinone has been shown to have potential antisenescence and cardioprotective properties. It could suppress oxidative-stress-induced senescence through AMPK/SIRT1 and autophagy mechanisms . This suggests that this compound could have potential applications in the treatment of aging and aging-related diseases.

Análisis Bioquímico

Biochemical Properties

Camphorquinone plays a significant role in biochemical reactions. It is known to interact with amines such as N,N-dimethyl-p-toluidine, 2-ethyl-dimethylbenzoate, N-phenylglycine to increase the rate of curing . These interactions are crucial in the polymerization process, which is induced very slowly by this compound .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue . It also influences cell function by boosting AMPK/SIRT1 activation and autophagy in both models . Furthermore, this compound treatment reduces the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to boost AMPK/SIRT1 activation and autophagy . This suggests that this compound may interact with these biomolecules, potentially through binding interactions, leading to changes in their activity and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on the long-term effects of this compound on cellular function are limited, it is known that this compound can potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been used in studies involving D-galactose-induced aging mice . In these studies, this compound was found to potentially reduce senescence in mouse heart tissue .

Metabolic Pathways

Given its role in boosting AMPK/SIRT1 activation and autophagy , it is likely that this compound interacts with enzymes or cofactors involved in these processes.

Propiedades

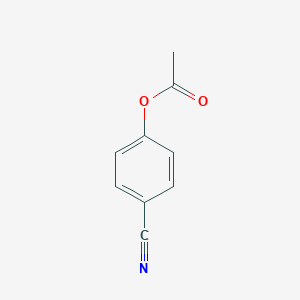

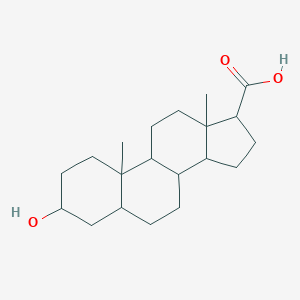

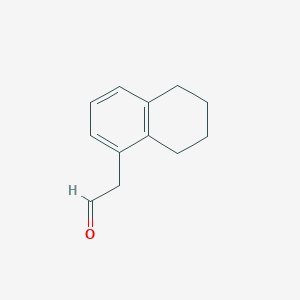

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049394 | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Camphoroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10373-78-1, 465-29-2 | |

| Record name | Camphorquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)